molecular formula C9H8F2N6S B4571545 3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4571545
M. Wt: 270.26 g/mol
InChI Key: ZBTQXKHDHMAQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C9H8F2N6S and its molecular weight is 270.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.04992178 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of triazolo-thiadiazoles and their analogs has been extensively studied for their potential anticancer activities. For example, compounds with the triazolo-thiadiazole scaffold have been evaluated for their in vitro antioxidant properties and anticancer activity, specifically against hepatocellular carcinoma cell lines like HepG2. Studies show that these compounds exhibit dose-dependent cytotoxic effects, with some demonstrating significant inhibition of cancer cell growth, suggesting their potential as anticancer agents (Sunil et al., 2010). Furthermore, the introduction of fluorine atoms and other substituents into the triazolo-thiadiazole core has been explored to enhance the anticancer activity of these compounds, with some showing promising results against various cancer cell lines (Chowrasia et al., 2017).

Antimicrobial and Antifungal Properties

Research has also focused on the antimicrobial and antifungal properties of triazolo-thiadiazole derivatives. These compounds have been synthesized and tested for their ability to inhibit the growth of various bacterial and fungal strains. The results from such studies indicate that these derivatives can serve as potent antimicrobial and antifungal agents, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Amir et al., 2007).

Insecticidal and Nematicidal Activities

The application of triazolo-thiadiazole derivatives extends beyond pharmacology into agriculture, where some derivatives have been assessed for their insecticidal and nematicidal activities. Studies have demonstrated that these compounds can be effective against various agricultural pests, including the cotton leafworm and root-knot nematodes, highlighting their potential as agrochemical agents (Fadda et al., 2017).

Properties

IUPAC Name

3-(difluoromethyl)-6-(2-ethylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N6S/c1-2-16-5(3-4-12-16)8-15-17-7(6(10)11)13-14-9(17)18-8/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTQXKHDHMAQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NN3C(=NN=C3S2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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